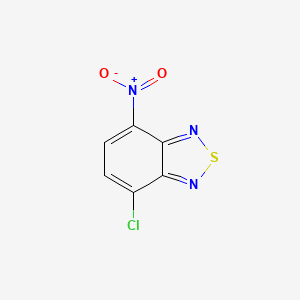

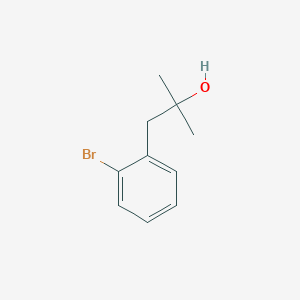

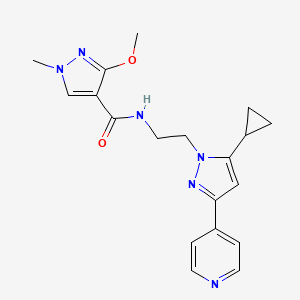

N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CT-3 or Ajulemic Acid, is a synthetic cannabinoid with potential therapeutic applications. It was first synthesized in the 1990s as a non-psychoactive analog of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Since then, CT-3 has been the subject of extensive scientific research, with studies examining its synthesis, mechanism of action, and potential therapeutic benefits.

Scientific Research Applications

Antioxidant Activity

This compound has been evaluated for its potential as an antioxidant. The ABTS assay , a common method for measuring antioxidant activity, revealed that it exhibits moderate antioxidant properties . This suggests its utility in preventing oxidative stress-related damage in biological systems, which is a key factor in many chronic diseases.

Antimicrobial Activity

The antimicrobial properties of this molecule have been investigated against various bacterial strains, including both Gram-positive and Gram-negative, as well as yeasts like Candida glabrata and Candida krusei. It has demonstrated significant activity, indicating its potential use in developing new antimicrobial agents .

Anti-inflammatory Applications

Recent studies have synthesized derivatives of this compound and tested them for anti-inflammatory effects. These derivatives have shown pronounced anti-inflammatory effects with low toxicity, making them promising candidates for the development of new anti-inflammatory drugs .

Interaction with DNA Bases

The compound has been computationally studied for its interactions with DNA bases such as guanine, thymine, adenine, and cytosine. Charge transfer methods were used to examine these interactions, which are crucial for understanding the compound’s potential in drug design and its mechanism of action at the molecular level .

Synthesis of Heterocyclic Amides

N-(3-cyanothiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide serves as a building block in the synthesis of novel heterocyclic amides. These amides are important in organic chemistry and have applications ranging from pharmaceuticals to polymers .

Hirshfeld Surface Analysis

The compound has been characterized using Hirshfeld surface analysis to understand its crystal packing and intermolecular interactions. This analysis is essential for the development of materials with desired physical properties and can aid in the design of better pharmaceutical formulations .

properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c1-7-5-9(14-15(7)2)10(16)13-11-8(6-12)3-4-17-11/h3-5H,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCUIIPXOLOFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Z)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]naphthalen-2-yl acetate](/img/structure/B2905393.png)

![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2905394.png)

![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2905395.png)